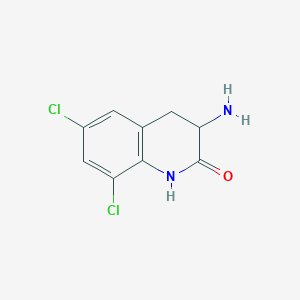
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters. This compound is characterized by the presence of a benzene ring substituted with a pentyl group and a propyl group, along with a carbothioate functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-propylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(4-Pentylphenyl) 4-(heptyloxy)benzenecarbothioate: Similar in structure but with a heptyloxy group instead of a propyl group.
4-Pentylphenyl 4-propylbenzoate: Similar but lacks the carbothioate functional group.
Uniqueness
S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61518-76-1 |
|---|---|
Molekularformel |
C21H26OS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
S-(4-pentylphenyl) 4-propylbenzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
BLTUGFPYRBYXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)
![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
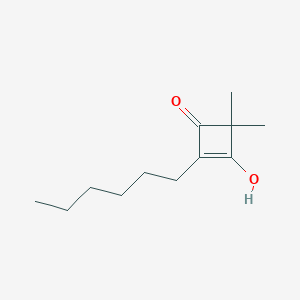
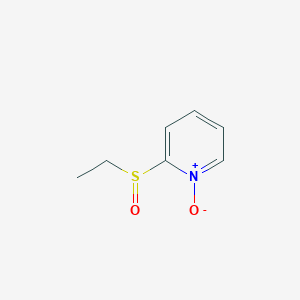
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
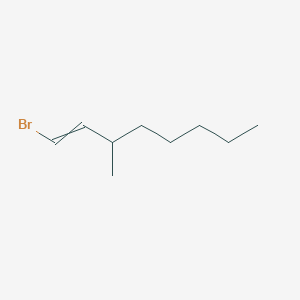
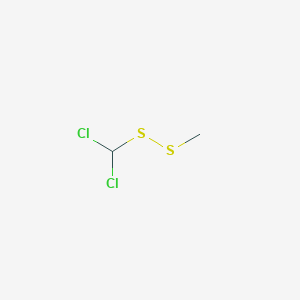
![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
